REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[CH3:12].N#N.O.NN>CO.[Ni]>[NH2:9][C:5]1[CH:4]=[C:3]([CH3:12])[C:2]([Br:1])=[CH:7][C:6]=1[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
316 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
275 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
by shaking with water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with vigorous stirring
|
Type
|
ADDITION
|
Details
|
When the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for about a further 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the methanol was removed in a rotary evaporator
|
Type
|
WASH
|
Details
|
the solution was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
re-evaporated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resultant crude product was recrystallized from heptane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)C)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 238 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |